The Chemical Architecture and Mechanistic Utility of Disodium Salicylate (Benzoic acid, 2-hydroxy-, disodium salt)
The Chemical Architecture and Mechanistic Utility of Disodium Salicylate (Benzoic acid, 2-hydroxy-, disodium salt)
Executive Summary
Disodium salicylate (IUPAC: Disodium 2-oxidobenzoate), characterized by the molecular formula C₇H₄Na₂O₃, represents the fully deprotonated, dibasic salt of salicylic acid ()[1]. While the pharmaceutical industry predominantly utilizes monosodium salicylate or acetylsalicylic acid (aspirin) as active pharmaceutical ingredients (APIs), the disodium variant is a critical, highly reactive intermediate in industrial organic synthesis—most notably in the Kolbe-Schmitt carboxylation ()[2].
Understanding the thermodynamics of disodium salicylate is essential for optimizing reaction yields, designing self-validating extraction protocols, and exploring novel buffering applications in topical drug formulations.
Physicochemical Profiling
The physical and chemical properties of disodium salicylate dictate its behavior in both organic synthesis and aqueous formulation. Below is a summary of its core quantitative data ([1]; [3]):
| Property | Value | Causality / Scientific Significance |
| Molecular Formula | C₇H₄Na₂O₃ | Dibasic salt; both the carboxyl and phenolic OH groups are deprotonated. |
| Molecular Weight | 182.08 g/mol | Standardized mass required for precise stoichiometric calculations in synthesis. |
| CAS Registry Number | 13639-21-9 | Unique identifier for regulatory tracking and procurement ()[4]. |
| Topological Polar Surface Area | 63.2 Ų | Indicates extreme polarity, driving its high aqueous solubility and phase-partitioning behavior. |
| Hydrogen Bond Acceptors | 3 | Facilitates the formation of strong hydration shells in aqueous media. |
| Hydrogen Bond Donors | 0 | The absence of protons on the functional groups prevents self-association and hydrogen bonding. |
Mechanistic Role in the Kolbe-Schmitt Reaction
The industrial synthesis of salicylic acid relies heavily on the Kolbe-Schmitt reaction, where sodium phenoxide is treated with carbon dioxide under high pressure and temperature. Historically, the reaction was modeled as a single-step carboxylation yielding monosodium salicylate. However, advanced suspension-based reaction analyses have elucidated a complex, two-step thermodynamic equilibrium ([5]; [2]).
In the initial phase, the electrophilic attack of CO₂ on the phenoxide ring yields disodium salicylate and free phenol. This occurs because the highly acidic proton of the newly formed salicylic acid is immediately abstracted by unreacted sodium phenoxide ()[6].
Reaction Step 1: 2 PhONa + CO₂ ⇌ C₇H₄Na₂O₃ (Disodium Salicylate) + PhOH
If the generated phenol is not actively managed, the reaction stalls at the disodium salt, capping the theoretical yield of the monosodium product at exactly 50%[6]. To drive the reaction forward to monosodium salicylate, excess phenol must be introduced to shift the equilibrium, reacting with the disodium salt to form two equivalents of the monosodium product[2][5].
Caption: Two-step Kolbe-Schmitt mechanism highlighting disodium salicylate as a critical intermediate.
Experimental Workflows & Self-Validating Protocols
To study or isolate disodium salicylate, researchers must employ a suspension-based Kolbe-Schmitt methodology rather than the traditional gas-solid phase reaction. The following protocols ensure a self-validating system where phase separation inherently confirms the chemical conversion ()[5].
Protocol 1: Suspension-Based Synthesis and Isolation
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Slurry Preparation : Suspend 0.1 mol of anhydrous sodium phenoxide in 100 mL of toluene.
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Causality: Toluene acts as an inert, non-polar heat-transfer medium. Unlike gas-solid reactions that suffer from severe caking and poor thermal distribution, the toluene suspension ensures uniform CO₂ diffusion and precise temperature control[5].
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Pressurization and Heating : Transfer the slurry to a high-pressure Parr reactor. Purge with N₂ (3x) to remove atmospheric moisture, then pressurize with CO₂ to 30 bar. Heat the system to 225 °C under constant agitation (1000 rpm).
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Causality: A pressure of 30 bar maximizes dissolved CO₂ in the toluene phase. The elevated temperature of 225 °C provides the activation energy necessary to favor ortho-carboxylation (salicylate) while thermodynamically bypassing the para-hydroxybenzoate kinetic trap[5].
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Equilibrium Arrest : To isolate the disodium salt specifically, the reaction is quenched after 2 hours without the addition of excess phenol.
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Causality: By withholding excess phenol, the Step 2 equilibrium (Disodium + Phenol → 2 Monosodium) is starved, trapping the product predominantly as the disodium salt[2].
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Phase Separation (Self-Validating Step) : Cool the reactor to 25 °C and slowly vent the CO₂. Add 50 mL of deionized water to the toluene suspension and transfer to a separatory funnel.
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Causality: Disodium salicylate is extremely polar (TPSA = 63.2 Ų) and partitions entirely into the aqueous phase. Unreacted phenol and toluene remain in the organic phase. The clear phase boundary self-validates the isolation of the highly water-soluble disodium salt[1].
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Protocol 2: HPLC and ¹H-NMR Characterization
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Sample Preparation : Lyophilize the aqueous phase to obtain crude disodium salicylate powder. Re-dissolve 10 mg in 1 mL of mobile phase (0.1% formic acid in 50:50 Water:Acetonitrile).
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HPLC Analysis : Inject 10 µL onto a C18 reverse-phase column.
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Causality: The acidic mobile phase (formic acid) protonates the disodium salt in situ back to salicylic acid. This standardization allows for reliable UV quantification at 234 nm and 303 nm against a known salicylic acid reference standard, bypassing the complex hydration dynamics of the disodium salt in solution ()[7].
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Caption: Self-validating experimental workflow for synthesizing and isolating disodium salicylate.
Applications in Drug Development & Formulation
Beyond its role as an intermediate, disodium salicylate is investigated in specialized pharmaceutical formulations. Because it lacks the acidic proton of monosodium salicylate, it yields a highly alkaline aqueous solution. This property is occasionally leveraged in the formulation of effervescent tablets or as a buffering agent in topical keratolytic formulations where a specific, elevated pH is required to modulate the permeation kinetics of co-administered APIs ()[8][9].
Furthermore, the complete deprotonation of the phenolic hydroxyl group significantly alters its chelation properties, making it a subject of interest for novel metal-ion complexation studies in advanced drug delivery systems.
References
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PubChem, National Institutes of Health. "Benzoic acid, 2-hydroxy-, sodium salt (1:2) - CID 160978". URL:[Link]
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US Environmental Protection Agency (EPA). "Benzoic acid, 2-hydroxy-, sodium salt (1:2) - Substance Details". URL:[Link]
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MDPI. "Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene". URL: [Link]
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National Center for Biotechnology Information (PMC). "Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas-Solid and Novel Suspension-Based Kolbe-Schmitt Reactions". URL: [Link]
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Vedantu. "Salicylic Acid: Structure, Properties & Key Uses Explained". URL:[Link]
- Google Patents. "Process for preparing salicylic acid by solvent method (CN1119314C)".
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- 1. Benzoic acid, 2-hydroxy-, sodium salt (1:2) | C7H4Na2O3 | CID 160978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene | MDPI [mdpi.com]
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- 7. Salicylic Acid: Structure, Properties & Key Uses Explained [vedantu.com]
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